3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
The primary target of the compound 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is PI3Kα . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
The compound interacts with its target, PI3Kα, by inhibiting its activity . This inhibition is achieved through a potent interaction with nanomolar IC50 values . The compound’s inhibitory activity is approximately 10-fold higher than that of PI3Kβ .
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical signal transduction pathway that is dysregulated in many cancers. By inhibiting PI3Kα, the compound can disrupt this pathway, leading to reduced cell proliferation and survival .
Result of Action
The result of the compound’s action is a potent inhibition of PI3Kα, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to reduced cell proliferation and survival, making the compound potentially useful in cancer treatment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Thiazolo[4,5-b]pyridines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These compounds have also shown high antioxidant, antimicrobial, and antitumor activities .
Molecular Mechanism
Thiazolo[4,5-b]pyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazolo[4,5-b]pyridines have been synthesized and evaluated for their antitumor activity against a breast cancer cell line .
Metabolic Pathways
Thiazolo[4,5-b]pyridines are known to interact with various enzymes and cofactors .
Subcellular Localization
The localization of thiazolo[4,5-b]pyridines can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach is the condensation of 3,4-dimethylbenzoic acid with an amine derivative of thiazolo[5,4-b]pyridine under dehydrating conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Compounds containing pyridine rings, such as 2-chloro-4-fluorophenyl sulfonamide, also show similar reactivity and applications
Uniqueness
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and specific applications in material science .
Properties
IUPAC Name |
3,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-5-6-16(12-14(13)2)19(25)23-17-9-7-15(8-10-17)20-24-18-4-3-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMUCPXBHDCTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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